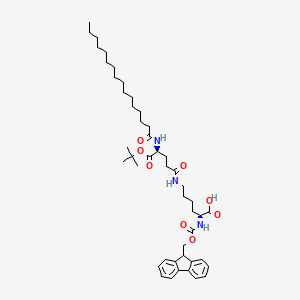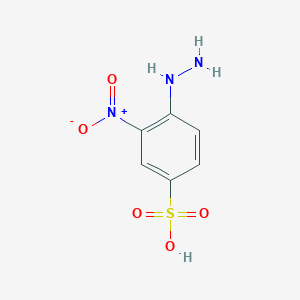
Hydrazinecarboxamide, N-(4-fluorophenyl)-
Overview
Description
Hydrazinecarboxamide, N-(4-fluorophenyl)- is a chemical compound with the molecular formula C8H8FN3O. It is commonly used in scientific research for its unique properties and applications. In
Mechanism of Action
The mechanism of action of hydrazinecarboxamide, N-(4-fluorophenyl)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting the activity of HDACs, hydrazinecarboxamide, N-(4-fluorophenyl)- can alter the expression of genes involved in various cellular processes, such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
Hydrazinecarboxamide, N-(4-fluorophenyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of hydrazinecarboxamide, N-(4-fluorophenyl)- is its versatility. It can be used as a building block for the synthesis of various compounds, and it has been shown to have a wide range of biological activities. However, one of the main limitations of hydrazinecarboxamide, N-(4-fluorophenyl)- is its toxicity. It has been shown to be toxic to certain cell lines and may cause adverse effects in vivo.
Future Directions
There are several future directions for hydrazinecarboxamide, N-(4-fluorophenyl)- research. One direction is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Another direction is to further investigate its mechanism of action and its effects on gene expression. Additionally, there is a need to explore its safety and toxicity profile in vivo and to develop more efficient synthesis methods for its preparation.
Conclusion
Hydrazinecarboxamide, N-(4-fluorophenyl)- is a versatile chemical compound that has been extensively used in scientific research for various applications. It has been shown to have a wide range of biological activities and has the potential to be used as a therapeutic agent for the treatment of various diseases. However, its toxicity and safety profile need to be further investigated, and more efficient synthesis methods need to be developed.
Scientific Research Applications
Hydrazinecarboxamide, N-(4-fluorophenyl)- has been extensively used in scientific research for various applications. It has been used as a building block for the synthesis of various compounds, such as hydrazinecarboxamides, hydrazides, and hydrazones. It has also been used in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
1-amino-3-(4-fluorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCELZDPJPOKSEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372096 | |
| Record name | Hydrazinecarboxamide, N-(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153885-60-0 | |
| Record name | Hydrazinecarboxamide, N-(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1R,5R)-6-(Cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B1652556.png)

![[(Z)-1-(3-chlorophenyl)ethylideneamino]urea](/img/structure/B1652560.png)

![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B1652563.png)

![2-Methyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1652569.png)





![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-methyl-5-(2-thienyl)-1,2,6-thiadiazinane-3-carboxamide 1,1-dioxide](/img/structure/B1652576.png)